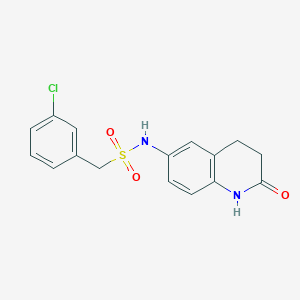

1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

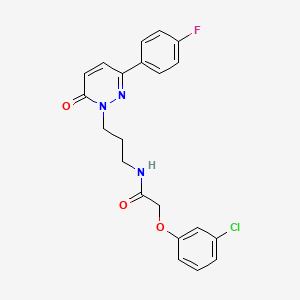

1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as CTM, is a chemical compound that has been subject to extensive research due to its potential applications in the field of medicine. CTM is a sulfonamide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Homogeneous Catalysis for Carbon Dioxide Reduction The research into homogeneous catalysts for challenging reactions, such as the electrochemical reduction of carbon dioxide to valuable products, has highlighted the potential of certain molecular structures in catalyzing the conversion of CO2 to carbon monoxide and methane. A study focused on a series of isomeric rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands that demonstrated the ability to catalyze the reduction of CO2 to methane, albeit with low efficiency. This research provides insights into the development of catalytic systems for producing methane from CO2, a significant step towards sustainable chemical synthesis and energy production (Nganga et al., 2021).

Methanesulfonamide Derivatives in Chemical Reactions The formation and reaction of N-acyl- and N-methanesulfonyl derivatives of 1,2,3,4-tetrahydroisoquinolines have been extensively studied, highlighting their potential in organic synthesis. These derivatives undergo various chemical transformations, providing a pathway for the synthesis of complex organic compounds. Such research underscores the importance of methanesulfonamide derivatives in facilitating diverse chemical reactions, thereby contributing to the advancement of synthetic chemistry (Hoshino, Suzuki, & Ogasawara, 2001).

Inhibition Mechanisms in Enzyme Activity Studies on the inhibition of acetylcholinesterase by methanesulfonyl fluoride have provided valuable insights into the mechanistic aspects of enzyme inhibition. These studies reveal how certain compounds can modulate enzyme activity, contributing to our understanding of enzyme function and inhibition. Such research is crucial for the development of therapeutic agents targeting enzyme-related diseases (Kitz & Wilson, 1963).

Molecular Structure Analysis The detailed analysis of molecular structures, such as that of N-(3,4-Dichlorophenyl)methanesulfonamide, provides significant insights into the conformation and geometry of chemical compounds. Understanding these structural aspects is essential for the rational design of molecules with desired properties and functions, impacting various fields such as drug design and material science (Gowda, Foro, & Fuess, 2007).

Enzyme Inhibition by Quinolinyl Sulfonamides Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the role of small organic compounds in enzyme inhibition. The differential inhibitory potency of these compounds on various metal forms of MetAP emphasizes the intricate interplay between metal ions and enzyme activity, contributing to the field of enzymology and potential therapeutic applications (Huang et al., 2006).

properties

IUPAC Name |

1-(3-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-3-1-2-11(8-13)10-23(21,22)19-14-5-6-15-12(9-14)4-7-16(20)18-15/h1-3,5-6,8-9,19H,4,7,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFLBAELLZYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)

![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)

![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)

![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)